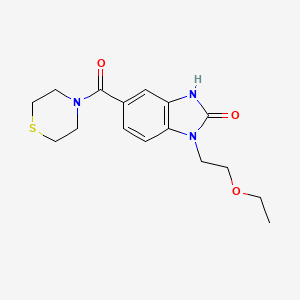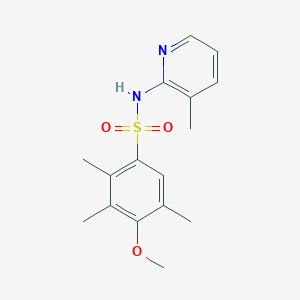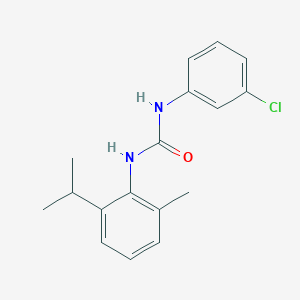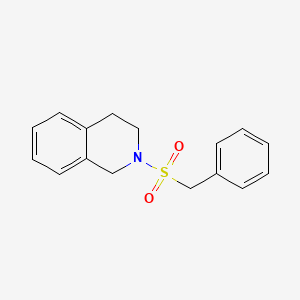![molecular formula C20H11FO4 B5533287 (6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate](/img/structure/B5533287.png)
(6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate is a chemical compound that belongs to the class of benzochromenes. This compound is characterized by the presence of a chromene ring fused with a benzene ring, and it is esterified with 4-fluorobenzoic acid. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate typically involves the formation of the benzochromene core followed by esterification with 4-fluorobenzoic acid. One common method for synthesizing the benzochromene core is through a visible light-mediated intramolecular direct C–H arylation. This reaction is carried out under transition-metal-free conditions using potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) at room temperature with blue light-emitting diodes (LEDs) as the light source . This method is advantageous as it avoids the use of ligands, additives, high temperatures, and toxic solvents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of greener and more sustainable synthetic routes is an area of ongoing research.
Chemical Reactions Analysis
Types of Reactions
(6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The fluorine atom in the 4-fluorobenzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones or other reduced derivatives.
Scientific Research Applications
(6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of (6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
(6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate can be compared with other similar compounds, such as:
Oxazole Derivatives: These compounds also contain a heterocyclic ring and exhibit various biological activities.
Spiro Cyclopropanes: These compounds have a spirocyclic structure and are known for their biological activities and synthetic applications.
The uniqueness of this compound lies in its specific structure, which combines the benzochromene core with the 4-fluorobenzoate moiety, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11FO4/c21-13-7-5-12(6-8-13)19(22)24-14-9-10-16-15-3-1-2-4-17(15)20(23)25-18(16)11-14/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFSCLYWHORMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)C4=CC=C(C=C4)F)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![19,21-dimethoxy-3,6,9,12,15-pentaoxabicyclo[15.3.1]henicosa-1(21),17,19-triene](/img/structure/B5533214.png)
![4-ETHYL-N'-[(3E)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZENE-1-SULFONOHYDRAZIDE](/img/structure/B5533215.png)
![N-(2,4-dimethylphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5533221.png)
![5-methyl-3-[[4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]phenyl]methylsulfanyl]-1H-1,2,4-triazole](/img/structure/B5533223.png)
![4-(1,3-benzodioxol-5-yloxy)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5533230.png)
![[(4aR,7aS)-6,6-dioxo-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2,5-dimethoxyphenyl)methanone](/img/structure/B5533236.png)
![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5533243.png)
![2-phenyl-N-[(E)-quinolin-8-ylmethylideneamino]acetamide](/img/structure/B5533249.png)


![N-(5-methyl-3-isoxazolyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5533267.png)
![3-METHYL-1-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]BUTAN-1-ONE](/img/structure/B5533280.png)


